ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate
Overview
Description
Ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate is a chemical compound belonging to the class of pyrimidinamine derivatives. Pyrimidinamines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate typically involves the reaction of 6-chloro-2-methylpyrimidin-4-ylamine with ethyl N-methylglycinate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and automated systems to ensure consistency and efficiency. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may be used as a probe to investigate cellular processes or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used in the development of new drugs. Its derivatives could potentially exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate exerts its effects depends on its specific application. For example, in the case of antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or cell wall synthesis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl N-(2-methylpyrimidin-4-yl)-N-methylglycinate: A closely related compound with a similar structure but lacking the chlorine atom.
Ethyl N-(6-chloropyrimidin-4-yl)-N-methylglycinate: Another derivative with a different substitution pattern on the pyrimidine ring.
Uniqueness: Ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate is unique due to the presence of both the chlorine atom and the methyl group on the pyrimidine ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-4-16-10(15)6-14(3)9-5-8(11)12-7(2)13-9/h5H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWAWJLJHNFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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